molecular formula C17H21FN4O3S B2587768 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946301-82-2

4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2587768
CAS No.: 946301-82-2
M. Wt: 380.44
InChI Key: BKCOMSODBMWQKC-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by its complex structure, which includes an ethoxy group, a fluorophenyl sulfonyl group, a piperazine ring, and a methylpyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multiple steps:

  • Formation of the Pyrimidine Core: : The synthesis begins with the preparation of the 2-methylpyrimidine core. This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

  • Introduction of the Ethoxy Group: : The ethoxy group is introduced via an alkylation reaction. This step involves the reaction of the pyrimidine core with ethyl halides in the presence of a base such as potassium carbonate.

  • Sulfonylation: : The 3-fluorophenyl sulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of the corresponding fluorophenyl sulfonyl chloride with the intermediate compound in the presence of a base like triethylamine.

  • Piperazine Ring Formation: : The final step involves the formation of the piperazine ring. This is typically achieved by reacting the intermediate with piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methylpyrimidine: Lacks the sulfonyl and piperazine groups, making it less complex.

    6-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine: Similar but without the ethoxy group.

    4-Ethoxy-6-(piperazin-1-yl)-2-methylpyrimidine: Similar but without the fluorophenyl sulfonyl group.

Uniqueness

The uniqueness of 4-Ethoxy-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

4-ethoxy-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-7-9-22(10-8-21)26(23,24)15-6-4-5-14(18)11-15/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCOMSODBMWQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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